Escopamina Sulfato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

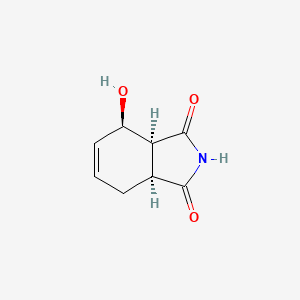

Scopolamine sulfate, also known as hyoscine sulfate, is a tropane alkaloid derived from plants of the Solanaceae family. It is widely recognized for its anticholinergic properties and is used in medicine to treat motion sickness, postoperative nausea, and vomiting. Scopolamine sulfate is also employed in preoperative settings to reduce saliva production.

Aplicaciones Científicas De Investigación

Scopolamine sulfate has a wide range of scientific research applications:

Chemistry: Used as a substrate for the synthesis of other tropane alkaloids.

Biology: Employed in studies investigating the effects of anticholinergic agents on the nervous system.

Mecanismo De Acción

Target of Action

Scopolamine Sulfate, also known as hyoscine, is a tropane alkaloid that primarily targets the muscarinic acetylcholine receptors (mAChRs) in the central nervous system and throughout the body . These receptors play a crucial role in the parasympathetic nervous system and cholinergic signaling .

Mode of Action

Scopolamine acts as a competitive antagonist at muscarinic acetylcholine receptors . It structurally mimics the natural neurotransmitter acetylcholine, thereby inhibiting the action of acetylcholine at its receptors . This results in several therapeutic and adverse effects related to the alteration of parasympathetic nervous system and cholinergic signaling .

Biochemical Pathways

Scopolamine’s action affects various biochemical pathways. It is known to be mainly biosynthesized in the roots, from where it is transported to the leaves, its main storage location . The compound’s interaction with its targets can instigate calcium-induced redox imbalance, inflammation, and cell-death pathways leading to various physiological effects .

Pharmacokinetics

The pharmacokinetics of Scopolamine Sulfate differ substantially between different dosage routes . After oral administration, the bioavailability is limited, ranging between 3 and 27% . The half-life of Scopolamine is approximately 9.5 hours when administered transdermally . The drug is metabolized in the liver and excreted in urine .

Result of Action

Scopolamine’s action results in various molecular and cellular effects. It inhibits the migration of certain cancer cells, such as lung cancer cells . It also has anticholinergic effects, which are used in the treatment of nausea and vomiting associated with motion sickness and postoperative nausea and vomiting .

Action Environment

Environmental factors such as light intensity and nitrogen supply have a significant impact on Scopolamine’s production and action . Light intensity and daily exposure to light majorly affect Scopolamine production, whereas temperature shows a minor influence . Nitrogen positively affects biomass production but is negatively correlated with Scopolamine content .

Análisis Bioquímico

Biochemical Properties

Scopolamine Sulfate acts as a competitive antagonist at muscarinic acetylcholine receptors, exhibiting a parasympatholytic effect . It interacts with these receptors, blocking the action of acetylcholine, a neurotransmitter that transmits signals in the nervous system .

Cellular Effects

Scopolamine Sulfate influences cell function by altering cell signaling pathways. By blocking the action of acetylcholine, it can affect various cellular processes, including gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, Scopolamine Sulfate exerts its effects through binding interactions with muscarinic acetylcholine receptors. This binding inhibits the action of acetylcholine, leading to changes in gene expression and cellular function .

Metabolic Pathways

Scopolamine Sulfate is involved in various metabolic pathways. It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Scopolamine sulfate can be synthesized through various methods. One common approach involves the extraction of scopolamine from plants such as Duboisia myoporoides and Duboisia leichhardtii. The extracted scopolamine is then converted to its sulfate form through a reaction with sulfuric acid. Another synthetic route involves the use of 6,7-dehydrotropine as a key intermediate, which undergoes a series of reactions to form the tropane skeleton .

Industrial Production Methods

Industrial production of scopolamine sulfate primarily relies on large-scale cultivation of Duboisia hybrids. The plants are harvested, and the alkaloids are extracted using solvents. The extracted scopolamine is then purified and converted to its sulfate form through crystallization and salifying processes .

Análisis De Reacciones Químicas

Types of Reactions

Scopolamine sulfate undergoes various chemical reactions, including:

Oxidation: Scopolamine can be oxidized to form scopolamine N-oxide.

Reduction: Reduction of scopolamine can yield scopine.

Substitution: Scopolamine can undergo substitution reactions, such as esterification to form scopolamine butylbromide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Acid chlorides or anhydrides for esterification reactions.

Major Products

Oxidation: Scopolamine N-oxide.

Reduction: Scopine.

Substitution: Scopolamine butylbromide.

Comparación Con Compuestos Similares

Similar Compounds

Atropine: Another tropane alkaloid with similar anticholinergic properties.

Hyoscyamine: Structurally similar to scopolamine but with different pharmacological effects.

Cocaine: Shares the tropane skeleton but has distinct stimulant properties.

Uniqueness of Scopolamine Sulfate

Scopolamine sulfate is unique due to its potent anticholinergic effects and its ability to cross the blood-brain barrier, making it effective in treating central nervous system-related conditions. It also has fewer adverse effects compared to other tropane alkaloids like hyoscyamine .

Propiedades

Número CAS |

866926-81-0 |

|---|---|

Fórmula molecular |

C₁₇H₂₁NO₇S |

Peso molecular |

383.42 |

Sinónimos |

α-[(Sulfooxy)methyl]benzeneacetic Acid C-[(1α,2α,4α,5α,7β)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl] Ester |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl (2S)-6-[3-hydroxy-5-[(3S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butyl]-4-[(2S)-3-[(2-methylpropan-2-yl)oxy]-3-oxo-2-(phenylmethoxycarbonylamino)propyl]pyridin-1-ium-1-yl]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B1141382.png)

![1-[4-[5-chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl]piperazin-1-yl]-3-methylsulfonylpropan-1-one;hydrochloride](/img/structure/B1141387.png)

![[2-Amino-3-(hydroxymethyl)phenyl]methanone](/img/structure/B1141399.png)